molecular formula C16H18ClN3O B2392952 (2E)-N-(3-chlorophenyl)-2-cyano-3-(4-methylpiperidin-1-yl)prop-2-enamide CAS No. 881558-65-2

(2E)-N-(3-chlorophenyl)-2-cyano-3-(4-methylpiperidin-1-yl)prop-2-enamide

Cat. No.: B2392952
CAS No.: 881558-65-2
M. Wt: 303.79
InChI Key: ROGBGEFEYDUBCT-ACCUITESSA-N
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Description

(2E)-N-(3-chlorophenyl)-2-cyano-3-(4-methylpiperidin-1-yl)prop-2-enamide is a synthetic organic compound that features a cyano group, a chlorophenyl group, and a piperidine ring. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3-chlorophenyl)-2-cyano-3-(4-methylpiperidin-1-yl)prop-2-enamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the cyano group: This step might involve nucleophilic substitution reactions using cyanide sources.

    Attachment of the chlorophenyl group: This can be done through coupling reactions such as Suzuki or Heck coupling.

    Final assembly: The final step would involve the formation of the enamide linkage under specific conditions, possibly using condensation reactions.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or batch processing with stringent control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the piperidine ring or the phenyl ring.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The chlorophenyl group could participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Products might include hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials or complex molecules.

Biology

It might be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

Industry

Could be used in the development of agrochemicals, dyes, or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(3-chlorophenyl)-2-cyano-3-(4-methylpiperidin-1-yl)prop-2-enamide: might be compared with other cyano-containing enamides or piperidine derivatives.

    N-(3-chlorophenyl)-2-cyano-3-(4-methylpiperidin-1-yl)prop-2-enamide: without the (2E) configuration.

Uniqueness

The presence of the cyano group and the specific configuration might confer unique reactivity or biological activity compared to similar compounds.

Properties

IUPAC Name

(E)-N-(3-chlorophenyl)-2-cyano-3-(4-methylpiperidin-1-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O/c1-12-5-7-20(8-6-12)11-13(10-18)16(21)19-15-4-2-3-14(17)9-15/h2-4,9,11-12H,5-8H2,1H3,(H,19,21)/b13-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGBGEFEYDUBCT-ACCUITESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C=C(C#N)C(=O)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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